3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-(BUTAN-2-YL)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrido[1,2-a]pyrimidine moiety, which is often found in compounds with therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(BUTAN-2-YL)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrido[1,2-a]pyrimidine moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-(BUTAN-2-YL)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidinones with different substituents.
Scientific Research Applications
The compound (5Z)-3-(BUTAN-2-YL)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-3-(BUTAN-2-YL)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, while the pyrido[1,2-a]pyrimidine moiety may interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: These compounds share the thiazolidinone core and are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pyrido[1,2-a]pyrimidines: These compounds share the pyrido[1,2-a]pyrimidine moiety and are often investigated for their potential as therapeutic agents.
Uniqueness
The uniqueness of (5Z)-3-(BUTAN-2-YL)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of the thiazolidinone and pyrido[1,2-a]pyrimidine moieties, which may confer a unique set of biological activities and chemical properties. This combination allows for potential interactions with a broader range of molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H26N4O2S2 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-5-17(4)29-24(31)20(33-25(29)32)12-19-22(26-13-18-9-6-15(2)7-10-18)27-21-11-8-16(3)14-28(21)23(19)30/h6-12,14,17,26H,5,13H2,1-4H3/b20-12- |
InChI Key |
NKSINOVBGOHTIM-NDENLUEZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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